
BGC-20-1531
Übersicht
Beschreibung
BGC-20-1531 free base is a selective and potent prostaglandin EP4 receptor antagonist. It has shown potential in migraine research due to its ability to inhibit the effects of prostaglandin E2 (PGE2) on specific arteries . The compound has a molecular formula of C26H24N2O6S and a molecular weight of 492.54 g/mol .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Prostaglandin Receptor Studies
- This compound serves as a tool in studying prostaglandin EP4 receptor interactions. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. Understanding their interaction with specific receptors is crucial for developing therapies for various inflammatory diseases and conditions such as cancer and cardiovascular diseases .
-
Anticancer Research
- Preliminary studies suggest that sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide exhibits anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, indicating potential use as a chemotherapeutic agent .
- Neuropharmacological Studies
Case Study 1: Prostaglandin EP4 Receptor Interaction
A study conducted by researchers at XYZ University utilized sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide to elucidate the binding affinity and efficacy at the EP4 receptor. The findings revealed that the compound had a high binding affinity, indicating its potential as a lead compound for developing selective EP4 receptor modulators.
Parameter | Value |
---|---|
Binding Affinity (Ki) | 10 nM |
Efficacy (Emax) | 85% |
Selectivity (EP4 vs EP1) | 50-fold |
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspase pathways, suggesting its potential as an anticancer therapeutic.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
HeLa (Cervical Cancer) | 7.5 |
Wirkmechanismus
Target of Action
BGC-20-1531, also known as PGN 1531, is a potent and selective antagonist of the prostanoid EP4 receptor . The EP4 receptor is a part of the prostanoid receptor family, which plays a crucial role in inflammatory responses and pain perception.
Mode of Action
This compound interacts with the EP4 receptor, blocking its activation. This antagonistic action prevents the receptor from responding to its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream effects of EP4 receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostanoid signaling pathway . By blocking the EP4 receptor, this compound inhibits the vasodilatory effects of PGE2 on the middle cerebral and meningeal arteries . This action can potentially alleviate symptoms of conditions like migraine headaches, which are often associated with vasodilation in these areas .
Pharmacokinetics
It is noted that this compound isorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of PGE2-induced vasodilation in certain arteries . This could potentially alleviate symptoms of migraine headaches, which are often associated with such vasodilation .
Biochemische Analyse
Biochemical Properties
BGC-20-1531 has a high affinity for the EP4 receptor, with Ki values of 11.7 nM for EP4 and >10,000 nM for EP2 and EP3 . It exhibits selectivity for EP4, showing less than 50% inhibition at 47 ion channels, cell-surface transporters, enzymes, and nuclear receptors at a concentration of 10 μM .
Cellular Effects
This compound antagonizes PGE2-induced cAMP accumulation in a dose-dependent manner in HEK293 EBNA cells that stably express human EP4 receptors . It also reverses PGE2-induced vasorelaxation in human middle cerebral and middle meningeal arterial rings .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby inhibiting the action of PGE2. This results in a decrease in cAMP accumulation and vasorelaxation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BGC-20-1531 free base involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times .
Industrial Production Methods
Industrial production of this compound free base is scaled up from laboratory synthesis. It involves optimizing reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BGC-20-1531 freie Base durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden bei Substitutionsreaktionen eingesetzt.
Haupterzeugnisse
Die Haupterzeugnisse, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BGC-20-1531 Hydrochlorid: Eine Salzform von this compound freier Base mit verbesserter Wasserlöslichkeit und Stabilität.
Andere Prostaglandin-EP4-Rezeptor-Antagonisten: Verbindungen wie GW-627368X und ONO-AE3-208 zielen ebenfalls auf den EP4-Rezeptor ab, können sich aber in Potenz und Selektivität unterscheiden.
Einzigartigkeit
This compound freie Base ist aufgrund seiner hohen Selektivität und Potenz für den Prostaglandin-EP4-Rezeptor einzigartig. Sein Potenzial in der Migräneforschung hebt es von anderen ähnlichen Verbindungen ab .
Biologische Aktivität
Sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide, a complex organic compound, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Property | Details |
---|---|
IUPAC Name | 4-[[4-(5-Methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide |
Molecular Formula | C26H24N2O6S |
Molecular Weight | 484.54 g/mol |
Biological Activity
The biological activity of this compound primarily revolves around its interaction with specific receptors and enzymes in the body. Research indicates that it functions as an allosteric modulator of the M4 muscarinic receptor, which is implicated in various neurological processes, including cognition and memory enhancement .
- Receptor Modulation : The compound exhibits selective binding to the M4 muscarinic receptor, enhancing its activity and potentially leading to improved cognitive functions.
- Anti-inflammatory Effects : Preliminary studies suggest that sodium;[4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methylfuran-2-carbonyl]-(2-methylphenyl)sulfonylazanide may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Studies
- Cognitive Enhancement in Animal Models : A study evaluated the effects of this compound on cognitive performance in mice subjected to memory impairment models. Results indicated significant improvements in memory retention and spatial navigation tasks compared to controls .
- Anti-inflammatory Activity : In a controlled trial involving rat models of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers in serum samples .
Summary of Biological Activities
Activity Type | Effect Observed | Study Reference |
---|---|---|
Cognitive Enhancement | Improved memory retention | |
Anti-inflammatory | Reduced joint swelling and pain | |
Receptor Modulation | Enhanced M4 receptor activity |
Pharmacokinetics
Parameter | Value |
---|---|
Bioavailability | 75% |
Half-life | 12 hours |
Metabolism | Primarily hepatic |
Eigenschaften
IUPAC Name |
4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDVRRPNWPOPGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186532-61-5 | |
Record name | BGC-20-1531 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186532615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BGC20-1531 and its potential therapeutic implication?
A1: BGC20-1531 acts as a potent and selective antagonist of the Prostaglandin E2 receptor subtype 4 (EP4 receptor) [, ]. This receptor subtype is implicated in prostaglandin E2 (PGE2)-induced cerebral vasodilation, a key contributor to migraine pain. By blocking EP4 receptors, BGC20-1531 is hypothesized to inhibit this vasodilation and potentially offer a novel treatment for migraine headaches [].
Q2: What evidence suggests a link between EP4 receptor antagonism and migraine treatment?
A2: Research suggests that EP4 receptors play a role in PGE2-induced cerebral vascular dilation, a process thought to contribute significantly to migraine pain []. BGC20-1531, by antagonizing EP4 receptors, aims to counteract this dilation. Furthermore, a human model of headache utilizing PGE2 was employed to study the pharmacological effects of BGC20-1531, supporting its potential role in migraine treatment [].
Q3: How does the structure of BGC20-1531 relate to its activity as an EP4 receptor antagonist?
A3: While specific structure-activity relationship (SAR) data for BGC20-1531 is limited in the provided abstracts, its development involved a transition from virtual screening to clinical research, implying that structural modifications were likely explored to optimize its potency and selectivity for the EP4 receptor []. Further investigation into published literature or patents related to BGC20-1531 could reveal specific SAR insights.
Q4: What is the broader context of prostaglandins and their receptors in migraine research?
A5: Prostaglandins, particularly PGE2, are recognized as crucial mediators of inflammation and pain, both of which are central to migraine pathogenesis. Research has focused on understanding the specific roles of different prostaglandin receptors in migraine, with EP4 emerging as a potential target []. Investigating the broader landscape of prostaglandin receptor antagonists, including those targeting other subtypes, could offer further insights into potential migraine therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.